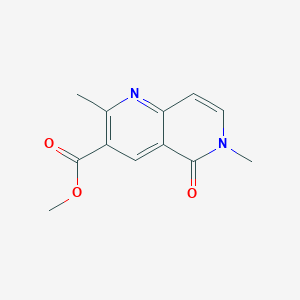

Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Description

Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core substituted with methyl groups at positions 2 and 6, a ketone at position 5, and a methyl ester at position 3. Its structure (Figure 1) combines electron-withdrawing (ketone, ester) and electron-donating (methyl) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 2,6-dimethyl-5-oxo-1,6-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3/c1-7-8(12(16)17-3)6-9-10(13-7)4-5-14(2)11(9)15/h4-6H,1-3H3 |

InChI Key |

ZWIAXXFTWJFMJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CN(C2=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Substituent Effects: Dichlorophenyl and Vinyl-Dimethylamino Derivatives

Compound QY-9017 (Methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate) shares the 1,6-naphthyridine core and methyl ester group with the target compound but incorporates a 3,5-dichlorophenyl substituent at position 6 and a vinyl-dimethylamino group at position 2 .

- Impact on Properties: The dichlorophenyl group increases molecular weight (MW: ~464 g/mol vs. ~262 g/mol for the target compound) and introduces steric bulk, likely reducing solubility in polar solvents. The electron-rich vinyl-dimethylamino group may alter π-stacking interactions in crystallographic packing or binding to biological targets.

Ester vs. Carboxylic Acid Forms

2,6-Dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (PubChem CID: N/A) lacks the methyl ester, replacing it with a carboxylic acid group .

- Key Differences :

- Solubility : The carboxylic acid form is more water-soluble due to ionization at physiological pH, whereas the ester form is more lipophilic (logP ~1.5–2.0 estimated).

- Reactivity : The acid undergoes decarboxylation at elevated temperatures (e.g., 250–370°C) to yield deoxygenated naphthyridines, a reaction avoided in the ester form .

Ethyl vs. Methyl Esters

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers (1-1 and 1-2) differ in ester alkyl chain length (ethyl vs. methyl) and saturation (decahydro vs. dihydro core) .

- Physical Properties :

- Boiling Point : Ethyl esters generally have higher boiling points than methyl esters due to increased van der Waals interactions.

- NMR Shifts : The ethyl group in isomer 1-2 shows distinct 1H NMR signals at δ 1.24 (t, J = 7.4 Hz) for the CH3 group, compared to δ 1.20 (t, J = 7.2 Hz) in isomer 1-1, reflecting conformational differences .

- Synthetic Flexibility : Ethyl esters are often preferred in synthesis for their slower hydrolysis rates under basic conditions.

Crystallographic and Spectroscopic Analysis

Structural elucidation of similar compounds relies on tools like SHELX for X-ray refinement and ORTEP-3 for thermal ellipsoid visualization . For example, the ethyl ester derivatives in were characterized via 1H/13C NMR and HRMS, with isomer 1-2 displaying a carbonyl signal at δ 172.2 ppm (ester C=O) and a molecular ion at m/z 227.1390 . These methods are critical for confirming regiochemistry and purity, especially in diastereomeric mixtures.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine class of compounds, which have been studied for various biological activities. This article provides an overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C17H21N3O3

- Molecular Weight : 315.37 g/mol

- IUPAC Name : Methyl 2-(E)-2-(dimethylamino)vinyl-5-oxo-6-isopropyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that naphthyridine derivatives can activate programmed cell death pathways and disrupt the cell cycle in cancer cells, leading to reduced proliferation and increased cell death rates .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Aaptamine | H1299 (Lung) | 10.47 | Induces apoptosis |

| Canthin-6-one | Kasumi-1 (Leukemia) | 7 | Cell cycle arrest |

| Methyl 2,6-dimethyl... | A549 (Lung) | TBD | TBD |

Antimicrobial Properties

Naphthyridine compounds also demonstrate antimicrobial activity. Specific derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes in microbes or interfering with their metabolic pathways .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Methyl 2,6-dimethyl... | Staphylococcus aureus | TBD | Bactericidal |

| Other Naphthyridines | E. coli | TBD | Fungicidal |

Neurological Effects

Certain naphthyridine derivatives have shown potential in neurological applications. They may influence neurotransmitter systems or exhibit neuroprotective effects in models of neurodegeneration. Research is ongoing to explore these effects further and their implications for treating conditions like Alzheimer's disease .

Case Studies

- Anticancer Efficacy : In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity against several cancer types. The study reported an IC50 value that indicated effective inhibition of cell growth.

- Antimicrobial Testing : A recent investigation evaluated the antimicrobial efficacy of various naphthyridine derivatives against clinical isolates of bacteria. The results indicated that some derivatives exhibited low MIC values, suggesting strong bactericidal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.